molecular formula C9H7ClF4O2 B6312531 2-(2-Chloro-1,1,2-trifluoroethoxy)-5-fluoroanisole CAS No. 1357624-01-1

2-(2-Chloro-1,1,2-trifluoroethoxy)-5-fluoroanisole

Cat. No.: B6312531
CAS No.: 1357624-01-1
M. Wt: 258.60 g/mol
InChI Key: DLSGLNQRMPNFEQ-UHFFFAOYSA-N
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Description

2-(2-Chloro-1,1,2-trifluoroethoxy)-5-fluoroanisole is an organic compound characterized by the presence of chloro, trifluoroethoxy, and fluoro groups attached to an anisole backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Chloro-1,1,2-trifluoroethoxy)-5-fluoroanisole typically involves the reaction of 2-chloro-1,1,2-trifluoroethanol with 5-fluoroanisole under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a suitable solvent like dimethylformamide (DMF). The mixture is heated to facilitate the nucleophilic substitution reaction, resulting in the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as distillation or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(2-Chloro-1,1,2-trifluoroethoxy)-5-fluoroanisole can undergo various chemical reactions, including:

    Nucleophilic Substitution: The chloro group can be replaced by other nucleophiles.

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

    Substitution: The fluoro and trifluoroethoxy groups can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Nucleophilic Substitution: Potassium carbonate, DMF, elevated temperatures.

    Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation.

    Substitution: Halogenating agents, nitrating agents, or sulfonating agents under acidic or basic conditions.

Major Products

    Nucleophilic Substitution: Various substituted derivatives depending on the nucleophile used.

    Oxidation: Ketones, carboxylic acids.

    Reduction: Alcohols, alkanes.

    Substitution: Halogenated, nitrated, or sulfonated derivatives.

Scientific Research Applications

2-(2-Chloro-1,1,2-trifluoroethoxy)-5-fluoroanisole has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(2-Chloro-1,1,2-trifluoroethoxy)-5-fluoroanisole depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The presence of electronegative groups like chloro and fluoro can influence its binding affinity and specificity towards molecular targets.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2-Chloro-1,1,2-trifluoroethoxy)-benzoic acid
  • 2-(2-Chloro-1,1,2-trifluoroethoxy)-acetophenone
  • 2-(2-Chloro-1,1,2-trifluoroethoxy)-p-anisic acid

Uniqueness

2-(2-Chloro-1,1,2-trifluoroethoxy)-5-fluoroanisole is unique due to the combination of chloro, trifluoroethoxy, and fluoro groups on an anisole backbone. This unique structure imparts distinct chemical properties, such as increased lipophilicity and electron-withdrawing effects, making it valuable in various research and industrial applications.

Properties

IUPAC Name

1-(2-chloro-1,1,2-trifluoroethoxy)-4-fluoro-2-methoxybenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7ClF4O2/c1-15-7-4-5(11)2-3-6(7)16-9(13,14)8(10)12/h2-4,8H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLSGLNQRMPNFEQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)F)OC(C(F)Cl)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7ClF4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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